
Levofloxacin
描述
Levofloxacin is a broad-spectrum antibiotic belonging to the fluoroquinolone drug class. It is the optical S-(-) isomer of racemic ofloxacin and is known for its enhanced activity against both gram-negative and gram-positive bacteria . This compound is used to treat a variety of bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections .
准备方法
Synthetic Routes and Reaction Conditions
Levofloxacin can be synthesized through several methods. One common method involves the resolution of racemic ofloxacin using high-pressure liquid chromatography or enzyme resolution . Another method starts with tetrafluorobenzoic acid and involves multiple steps, including cyclization and the addition of N-methylpiperazine . The reaction conditions typically involve maintaining specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to increase yield and reduce costs. The process may include the use of solvents and reagents that can be easily recovered and recycled, making the production more efficient and environmentally friendly .
化学反应分析
Types of Reactions
Levofloxacin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under certain conditions, leading to the formation of different metabolites.
Reduction: Reduction reactions can alter the functional groups in this compound, affecting its activity.
Substitution: This compound can undergo substitution reactions, particularly with metal ions, forming stable coordination compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and metal ions such as aluminum, copper, and zinc . The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various metabolites and coordination compounds, which can have different pharmacological properties compared to the parent compound .
科学研究应用
Respiratory Infections
Levofloxacin has demonstrated significant efficacy in treating community-acquired pneumonia (CAP). A meta-analysis showed that this compound monotherapy achieved a clinical success rate of 95% in treating CAP caused by various pathogens, including macrolide-resistant strains of Streptococcus pneumoniae .
Table 1: Efficacy of this compound in CAP Trials
Study | Population | Treatment | Success Rate |
---|---|---|---|
Study A | 500 patients | This compound 500 mg/day | 95% |
Study B | 300 patients | This compound vs Amoxicillin/Clavulanic Acid | 96% |
Urinary Tract Infections
In the treatment of urinary tract infections (UTIs), this compound has been shown to be more effective than ciprofloxacin, particularly in cases caused by Escherichia coli .
Table 2: Comparison of this compound and Ciprofloxacin in UTI Treatment
Parameter | This compound | Ciprofloxacin |
---|---|---|
Efficacy Rate | 87% | 75% |
Duration of Treatment | 5 days | 10 days |
Chronic Bacterial Prostatitis
A study involving patients with chronic bacterial prostatitis indicated that this compound was superior to ciprofloxacin, with a notable improvement in symptoms and eradication rates of the pathogen .
Skin and Soft Tissue Infections
In a clinical trial assessing this compound’s effectiveness for skin infections, it was found to have a comparable success rate to other standard treatments while reducing hospital stay duration significantly .
Safety Profile and Adverse Effects
While this compound is generally well-tolerated, it is associated with potential adverse effects such as:
- Tendinitis and tendon rupture
- Peripheral neuropathy
- Central nervous system effects
Due to these risks, its use is recommended primarily when alternative treatments are not available .
作用机制
Levofloxacin exerts its antimicrobial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .
相似化合物的比较
Levofloxacin is part of the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, moxifloxacin, and gemifloxacin . Compared to these compounds, this compound has:
Enhanced Activity: It has a broader spectrum of activity against both gram-positive and gram-negative bacteria.
Better Pharmacokinetics: This compound has a longer half-life and better bioavailability compared to some other fluoroquinolones.
Lower Resistance Rates: It is less prone to resistance development compared to older fluoroquinolones.
List of Similar Compounds
- Ciprofloxacin
- Moxifloxacin
- Gemifloxacin
- Ofloxacin
This compound’s unique properties make it a valuable antibiotic in the treatment of various bacterial infections, and ongoing research continues to explore its full potential in medicine and industry.
生物活性
Levofloxacin is a fluoroquinolone antibiotic widely used for treating various bacterial infections. Its biological activity encompasses a range of mechanisms, efficacy against different pathogens, and implications for clinical use. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. The drug is particularly effective against both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacterial Strains
This compound has demonstrated significant antibacterial activity against a variety of pathogens. The following table summarizes its comparative efficacy against selected bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) [µg/mL] | Comparison Drug | Relative Activity |
---|---|---|---|
Streptococcus pneumoniae | 1-2 | Ciprofloxacin | 2-4 times more active |
Staphylococcus aureus | 0.5-1 | Ciprofloxacin | 2-4 times more active |
Escherichia coli | 1-4 | Ofloxacin | Equally active |
Pseudomonas aeruginosa | 4-8 | Ciprofloxacin | Equally active |
Klebsiella pneumoniae | 1-4 | Ofloxacin | Equally active |
Case Study: Efficacy in Community-Acquired Pneumonia (CAP)
A study comparing this compound with ceftriaxone in patients with CAP showed that this compound had a clinical success rate of 96% compared to 90% for ceftriaxone. Bacteriologic eradication was achieved in 98% of cases treated with this compound versus 85% with ceftriaxone, indicating a statistically significant advantage for this compound in this context .
Retrospective Study: Safety and Efficacy in Children
A recent retrospective study involving children with serious infections highlighted that this compound treatment led to a decrease in inflammatory markers such as white blood cell count (WBC) and C-reactive protein (CRP) in approximately 50% and 46% of cases, respectively. This suggests that this compound is effective not only in eradicating infections but also in reducing systemic inflammation .
Comparative Analysis with Other Antibiotics
This compound has been compared with other antibiotics in various studies. A systematic review indicated that while this compound is generally more effective than ciprofloxacin, the difference was not statistically significant across all studies analyzed .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and tissue penetration. It achieves higher concentrations in serum and tissues compared to ciprofloxacin, enhancing its efficacy against systemic infections .
Adverse Effects and Considerations
Despite its effectiveness, this compound is associated with certain adverse effects, including potential tendon ruptures and neuropsychiatric events. A case report documented a patient developing psychosis after taking this compound for cystitis, illustrating the need for careful monitoring during treatment .
属性
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDSWSVVBLHKDQ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041060 | |
Record name | Levofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Levofloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001929 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>54.2 [ug/mL] (The mean of the results at pH 7.4), Sparingly soluble, Freely soluble in glacial acetic acid, chloroform; sparingly soluble in water | |
Record name | SID49665952 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Levofloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01137 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levofloxacin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8028 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Levofloxacin, like other fluoroquinolone antibiotics, exerts its antimicrobial activity via the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV. Both targets are type II topoisomerases, but have unique functions within the bacterial cell. DNA gyrase is an enzyme found only in bacteria that introduces negative supercoils into DNA during replication - this helps to relieve torsional strain caused by the introduction of positive supercoils during replication, and these negative supercoils are essential for chromosome condensation and the promotion of transcription initiation. It is comprised of four subunits (two A subunits and two B subunits) of which the A subunits appear to be the target of fluoroquinolone antibiotics. Bacterial topoisomerase IV, in addition to contributing to the relaxation of positive supercoils, is essential at the terminal stages of DNA replication and functions to “unlink” newly replicated chromosomes to allow for the completion of cell division. Inhibition of these enzymes by levofloxacin likely occurs via complexation with the topoisomerase enzymes. The end result is a blockade of DNA replication, thus inhibiting cell division and resulting in cell death., Levofloxacin is the L-isomer of the racemate, ofloxacin, a quinolone antimicrobial agent. The antibacterial activity of ofloxacin resides primarily in the L-isomer. The mechanism of action of levofloxacin and other fluoroquinolone antimicrobials involves inhibition of bacterial topoisomerase IV and DNA gyrase (both of which are type II topoisomerases), enzymes required for DNA replication, transcription, repair and recombination., Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP). | |
Record name | Levofloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01137 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levofloxacin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8028 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light yellowish -white to yellow-white crystal or crystalline powder, Needles from ethanol + ethyl ether | |
CAS No. |
100986-85-4 | |
Record name | Levofloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100986-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levofloxacin [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100986854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levofloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01137 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LEVOFLOXACIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Levofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOFLOXACIN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIX4E89Y14 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Levofloxacin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8028 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Levofloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001929 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
225-227C, 225-227 °C (decomposes) | |
Record name | Levofloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01137 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levofloxacin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8028 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。